molecular formula C7H16O2S B3052921 1,1-Diethoxy-2-(methylsulfanyl)ethane CAS No. 4819-74-3

1,1-Diethoxy-2-(methylsulfanyl)ethane

Cat. No.: B3052921
CAS No.: 4819-74-3
M. Wt: 164.27 g/mol
InChI Key: FMRPQNGHKPJXCZ-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C7H16O2S. It is characterized by the presence of two ethoxy groups and a methylsulfanyl group attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-2-(methylsulfanyl)ethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl ethyl ether with sodium methylthiolate. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

ClCH2CH2OCH2CH3+NaSCH3CH3SCH2CH2OCH2CH3+NaCl\text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaSCH}_3 \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{NaCl} ClCH2​CH2​OCH2​CH3​+NaSCH3​→CH3​SCH2​CH2​OCH2​CH3​+NaCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form simpler alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

1,1-Diethoxy-2-(methylsulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-(methylsulfanyl)ethane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethoxy-2-(methylsulfinyl)ethane
  • 1,1-Diethoxy-2-(methylsulfonyl)ethane
  • 1,1-Diethoxy-2-(ethylsulfanyl)ethane

Uniqueness

1,1-Diethoxy-2-(methylsulfanyl)ethane is unique due to its specific combination of ethoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different oxidation states and reactivity patterns, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1,1-diethoxy-2-methylsulfanylethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2S/c1-4-8-7(6-10-3)9-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRPQNGHKPJXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304418
Record name 1,1-diethoxy-2-(methylsulfanyl)ethane
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Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4819-74-3
Record name 1,1-Diethoxy-2-(methylthio)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4819-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 165668
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Record name 1,1-diethoxy-2-(methylsulfanyl)ethane
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Record name 2-(METHYLTHIO)-ACETALDEHYDE DIETHYL ACETAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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